Benzyl {3-methyl-1-[(6-nitro-1,3-benzothiazol-2-yl)amino]-1-oxobutan-2-yl}carbamate
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Overview
Description
BENZYL N-{2-METHYL-1-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PROPYL}CARBAMATE is a complex organic compound that features a benzyl group, a nitrobenzothiazole moiety, and a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL N-{2-METHYL-1-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PROPYL}CARBAMATE typically involves multiple steps:
Friedel-Crafts Acylation: The initial step involves the acylation of benzene derivatives to introduce the acyl group.
Clemmensen Reduction: This step converts the acyl group to an alkane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
BENZYL N-{2-METHYL-1-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PROPYL}CARBAMATE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
BENZYL N-{2-METHYL-1-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PROPYL}CARBAMATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of BENZYL N-{2-METHYL-1-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PROPYL}CARBAMATE involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzothiazole moiety is known to interact with biological macromolecules, potentially inhibiting or modifying their activity . The carbamate linkage may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities.
Benzothiazole Derivatives: Similar to the nitrobenzothiazole moiety in the compound, these derivatives are known for their biological and chemical properties.
Uniqueness
BENZYL N-{2-METHYL-1-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PROPYL}CARBAMATE is unique due to its combination of a benzyl group, a nitrobenzothiazole moiety, and a carbamate linkage. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.
Properties
Molecular Formula |
C20H20N4O5S |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
benzyl N-[3-methyl-1-[(6-nitro-1,3-benzothiazol-2-yl)amino]-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C20H20N4O5S/c1-12(2)17(22-20(26)29-11-13-6-4-3-5-7-13)18(25)23-19-21-15-9-8-14(24(27)28)10-16(15)30-19/h3-10,12,17H,11H2,1-2H3,(H,22,26)(H,21,23,25) |
InChI Key |
GTAWFJXAPVFRQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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